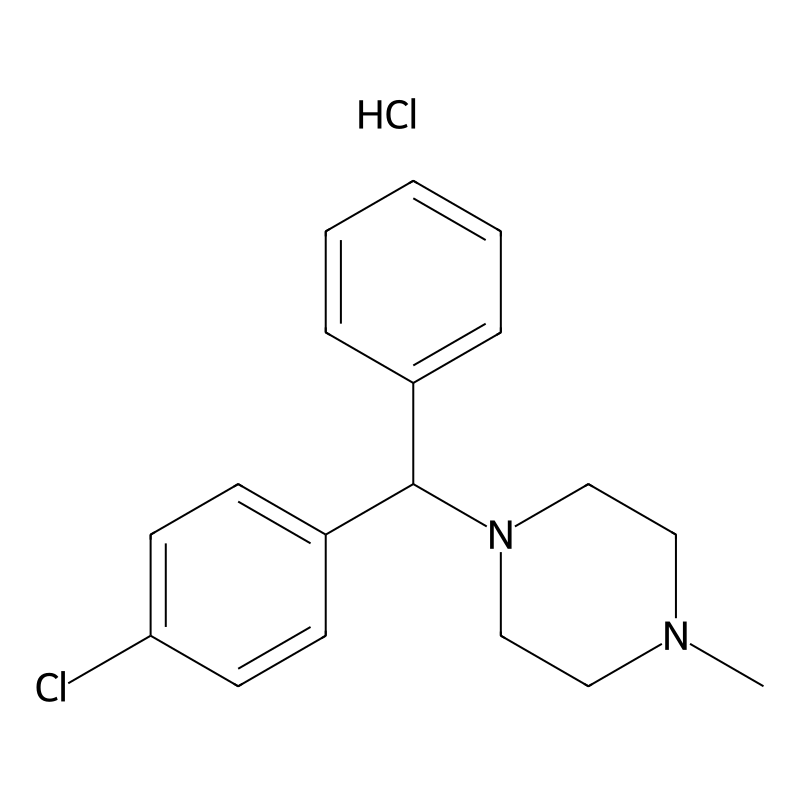

Chlorcyclizine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Histamine Receptor Antagonist

Chlorcyclizine hydrochloride belongs to a class of drugs known as H1 histamine receptor antagonists. These drugs block the action of histamine, a chemical messenger involved in allergic reactions. This property allows researchers to study histamine's role in various biological processes, including allergic responses, inflammation, and neurotransmission [].

Anticholinergic Effects

Chlorcyclizine hydrochloride also exhibits anticholinergic effects, meaning it can block the action of the neurotransmitter acetylcholine. This property can be helpful in researching the cholinergic system's role in memory, learning, and movement disorders like Parkinson's disease [].

Model for Drug-Induced Liver Injury (DILI)

While not a common side effect, chlorcyclizine hydrochloride has been shown to cause liver damage in some cases. This makes it a potential model compound for researchers studying drug-induced liver injury (DILI) to understand the mechanisms behind this adverse reaction [].

Analytical Chemistry

Chlorcyclizine hydrochloride's well-defined structure and properties make it a valuable tool in analytical chemistry research. Scientists can use it to develop and validate methods for detecting and quantifying other drugs or compounds in biological samples [].

Chlorcyclizine hydrochloride is a first-generation antihistamine belonging to the phenylpiperazine class. It is primarily utilized in the treatment of allergic conditions such as urticaria (hives), rhinitis (inflammation of the nasal mucous membrane), and pruritus (itching). The compound exhibits additional properties, including local anesthetic, anticholinergic, and antiserotonergic effects, making it versatile in clinical applications . Its chemical formula is , with a molar mass of approximately 337.29 g/mol .

The primary biological activity of chlorcyclizine hydrochloride is its antihistaminic effect, which mitigates allergic responses by blocking H1 receptors. Beyond this, it possesses anticholinergic properties that can reduce secretions and provide a drying effect, beneficial in treating respiratory symptoms . Furthermore, chlorcyclizine has been studied for its potential antiviral properties against flaviviruses such as hepatitis C and Zika virus .

Chlorcyclizine hydrochloride can be synthesized through various methods involving the reaction of 4-chlorobenzyl chloride with 1-methylpiperazine in the presence of a base. The synthesis typically involves:

- Formation of the piperazine derivative: Reacting 4-chlorobenzyl chloride with 1-methylpiperazine.

- Hydrochloride salt formation: Treating the resulting compound with hydrochloric acid to yield chlorcyclizine hydrochloride.

This method ensures high purity and yield of the final product .

Chlorcyclizine hydrochloride is primarily employed in:

- Allergy treatment: Effective for managing symptoms of allergic rhinitis and urticaria.

- Antiemetic use: It can be used to alleviate nausea and vomiting associated with various conditions.

- Local anesthesia: Due to its anesthetic properties, it can be applied in certain medical procedures .

Chlorcyclizine hydrochloride may interact with various drugs, enhancing or diminishing their effects. Notably, co-administration with certain medications can increase the risk of QTc prolongation, a potentially serious cardiac condition. It is advised to avoid combining chlorcyclizine with monoamine oxidase inhibitors due to the risk of severe interactions . The compound also exhibits significant protein binding (approximately 85-90%), influencing its pharmacokinetics and interactions .

Chlorcyclizine hydrochloride shares structural similarities and pharmacological properties with several other compounds. Below are some notable comparisons:

| Compound Name | Class | Primary Use | Unique Features |

|---|---|---|---|

| Diphenhydramine | Ethanolamine antihistamine | Allergy relief | Strong sedative effects |

| Doxylamine | Ethanolamine antihistamine | Allergy relief & sleep aid | Commonly used in combination products for cold relief |

| Promethazine | Phenothiazine | Antihistamine & antiemetic | Exhibits stronger sedative properties |

| Hydroxyzine | Piperazine | Anxiety relief & antihistamine | Used for both anxiety and allergy treatment |

Chlorcyclizine's unique combination of antihistaminic and anticholinergic properties distinguishes it from these compounds, making it particularly effective for treating allergy symptoms while providing additional therapeutic benefits .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

1620-21-9